3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one
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Overview
Description
3-(4-Ethylbenzoyl)-6-methylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system substituted with an ethylbenzoyl group and a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethylbenzoic acid and 6-methylquinoline.
Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, often in the presence of a base
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, esters
Scientific Research Applications
Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with different substituents.
Benzoyl derivatives: Compounds containing benzoyl groups in various positions.
Uniqueness: 3-(4-Ethylbenzoyl)-6-methylquinolin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFBRANSXLTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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